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Introduction to the Method

Prothioconazole is a widely used triazole fungicide, but it and its major metabolite, prothioconazole-

desthio, are considered potential threats to human health and environmental safety [1]. To address the need

for sensitive and rapid monitoring, a novel hapten was designed and used to produce a selective polyclonal

antibody in New Zealand white rabbits [1].

This protocol outlines two related immunoassays based on this antibody:

Indirect competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA)
Indirect competitive Chemiluminescence Enzyme Immunoassay (ic-CLEIA)

The ic-CLEIA method offers superior sensitivity, with a Limit of Quantification (LOQ) more than five times

lower than that of the ic-ELISA [1].

Experimental Workflow

The diagram below illustrates the logical flow from sample preparation to data analysis for these competitive

immunoassays.
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Detailed Protocols

ic-ELISA for Prothioconazole
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This section provides the step-by-step protocol for the colorimetric ic-ELISA method.

Workflow Diagram: ic-ELISA Procedure
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Begin ic-ELISA Protocol

1. Coat plate with
 coating antigen

2. Block remaining
 sites with blocking buffer

3. Add sample/standard &
 primary antibody

Incubate and Wash

4. Add enzyme-labeled
 secondary antibody

Incubate and Wash

5. Add colorimetric
 substrate solution

6. Add stop solution

7. Read absorbance
 at 450 nm
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8. Analyze data using
 standard curve

Click to download full resolution via product page

Procedure:

Coating: Coat the microplate wells with a predetermined optimal concentration of the coating antigen

(e.g., a prothioconazole-protein conjugate) in carbonate-bicarbonate buffer (50 μL/well). Incubate
overnight at 4°C.

Blocking: Empty the wells and wash three times with PBS containing 0.05% Tween-20 (PBST). Add
a blocking buffer (e.g., 1% BSA or 2% skim milk in PBS, 150 μL/well) and incubate for 1-2 hours at

37°C to block non-specific binding sites. Wash three times with PBST.
Competition: In pre-prepared tubes, mix a fixed concentration of the anti-prothioconazole
polyclonal antibody with either:

Standard: A known concentration of prothioconazole (for the standard curve).

Sample: The processed unknown sample. Add these mixtures to the coated and blocked wells
(50 μL/well). Incubate for 30-60 minutes at 37°C. Wash three times with PBST.

Secondary Antibody: Add the enzyme-labeled secondary antibody (e.g., Goat-anti-Rabbit IgG
conjugated with Horseradish Peroxidase (HRP)) diluted in assay buffer to each well (50 μL/well).

Incubate for 30-60 minutes at 37°C. Wash thoroughly (3-5 times) with PBST.
Signal Development: Add the colorimetric substrate solution (e.g., TMB substrate for HRP, 50

μL/well). Incubate in the dark for 15-20 minutes at 37°C.
Stop Reaction: Add stop solution (e.g., 1M H₂SO₄, 50 μL/well) to terminate the enzyme reaction. The

color will change from blue to yellow.
Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against the
log of their concentration. Use this curve to interpolate the concentration of prothioconazole in the

unknown samples [1] [2].

ic-CLEIA for Prothioconazole

The ic-CLEIA protocol is largely identical to the ic-ELISA, with the key difference lying in the detection

step, which uses a chemiluminescent substrate for enhanced sensitivity.

Key Modification to the Workflow:
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In steps 5-7 of the ic-ELISA protocol, replace the colorimetric substrate and measurement with the

following:
Step 5 (CLEIA): Add a chemiluminescent substrate solution (e.g., Luminol-based substrate for

HRP) to the wells.
Step 6 (CLEIA): Incubate for a few minutes at room temperature in the dark.

Step 7 (CLEIA): Measure the luminescence signal (Relative Light Units, RLU) using a
microplate reader capable of detecting chemiluminescence.

The data analysis follows the same principle as ic-ELISA, but uses the RLU values to generate the standard

curve [1].

Method Performance and Validation

The table below summarizes the key performance characteristics of both methods as reported in the 2024

validation study.

Table 1: Performance Characteristics of ic-ELISA and ic-CLEIA for Prothioconazole [1]

Parameter ic-ELISA ic-CLEIA

Limit of Quantification (LOQ) 10.7 ng mL⁻¹ 1.8 ng mL⁻¹

Relative Sensitivity Base >5 times higher than ic-ELISA

Sample Analysis Recovery
Range

81.9% - 104.7% 89.0% - 118.0%

Typical Samples Validated Wheat grain, Soybean, Pond
water

Wheat grain, Soybean, Pond
water

Data Analysis and Standard Curve Fitting

For accurate quantitative results, proper analysis of the standard curve is essential.

Curve Fitting: The dose-response data from immunoassays are typically sigmoidal. It is
recommended to use a 4- or 5-parameter logistic (4PL or 5PL) curve fit for the most accurate
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interpolation, especially for values in the non-linear portions of the curve [2]. Software like GraphPad

Prism is commonly used for this purpose [3].
Competitive Assay Profile: Remember that in a competitive immunoassay, the highest signal

(absorbance or luminescence) corresponds to the zero concentration of analyte, and the signal
decreases as the analyte concentration increases [2].

Quality Control: Always run standards and samples in duplicate or triplicate. The coefficient of
variation (CV) between replicates should ideally be within 20% [2].

Important Considerations for Researchers

Metabolite Monitoring: Prothioconazole rapidly transforms into its major metabolite,
prothioconazole-desthio, which is often more toxic than the parent compound [4]. Ensure your

antibody cross-reactivity profile is understood, as the described polyclonal antibody may detect both.
Sample Preparation: The recovery rates indicate that sample matrices (grain, water) can affect the

assay. For complex matrices, a sample extraction and dilution step is necessary to minimize matrix
interference. Spike recovery experiments are recommended to validate your sample preparation

process [2].
Safety: Prothioconazole poses potential health risks to operators. When handling the fungicide and

its standards, use appropriate personal protective equipment (PPE) including gloves, long-sleeved
clothing, and potentially respiratory protection [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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